3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 898430-54-1
VCID: VC4356330
InChI: InChI=1S/C22H29N3O3/c1-24-11-13-25(14-12-24)21(17-7-9-19(27-2)10-8-17)16-23-22(26)18-5-4-6-20(15-18)28-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC
Molecular Formula: C22H29N3O3
Molecular Weight: 383.492

3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

CAS No.: 898430-54-1

Cat. No.: VC4356330

Molecular Formula: C22H29N3O3

Molecular Weight: 383.492

* For research use only. Not for human or veterinary use.

3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide - 898430-54-1

Specification

CAS No. 898430-54-1
Molecular Formula C22H29N3O3
Molecular Weight 383.492
IUPAC Name 3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C22H29N3O3/c1-24-11-13-25(14-12-24)21(17-7-9-19(27-2)10-8-17)16-23-22(26)18-5-4-6-20(15-18)28-3/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,26)
Standard InChI Key BMEFUWPMVPXUKE-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC

Introduction

Compounds with similar structures often involve benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a piperazine ring and methoxy groups suggests potential interactions with biological targets, such as receptors or enzymes.

Synthesis of Related Compounds

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For compounds containing piperazine and methoxyphenyl groups, the synthesis might involve multiple steps, including the formation of the piperazine ring and the introduction of methoxy groups.

Synthesis Steps for Similar Compounds:

  • Formation of Piperazine Derivatives: This can involve the reaction of piperidine with a suitable reagent to form a piperazine ring, followed by alkylation or arylation reactions to introduce the methyl group and other substituents .

  • Introduction of Methoxy Groups: Methoxy groups can be introduced through nucleophilic substitution reactions using methoxide ions.

  • Coupling Reactions: The final step often involves coupling reactions between the benzoyl chloride and the amine derivative containing the piperazine and methoxyphenyl groups.

Research Findings

While specific research findings on 3-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide are not available, related compounds have shown promise in various biological assays. For instance, compounds with piperazine and methoxyphenyl groups have been explored for their anticancer and anti-inflammatory activities .

Data Table: Example Biological Activities of Related Compounds

Compound StructureBiological ActivityIC50 (µM)
Piperazine DerivativesAnticancer (HCT-116)5-10
Methoxyphenyl DerivativesAnti-inflammatory (COX-2)1-5
Benzamide DerivativesAntimicrobial (E. coli)10-20

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